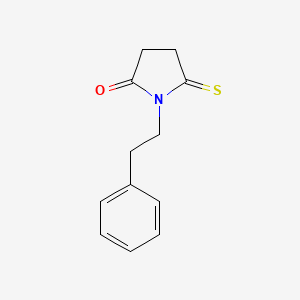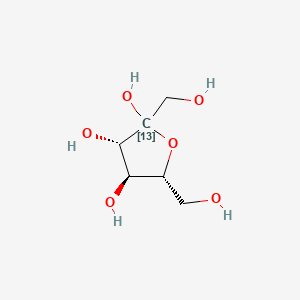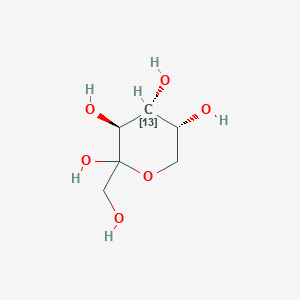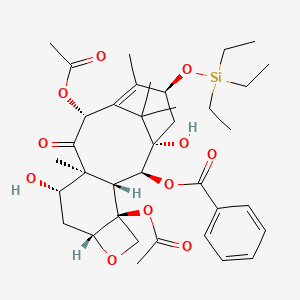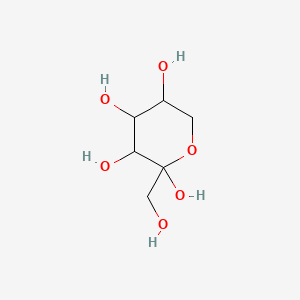
Acide N-Biotinyl p-Aminophénylarsinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent that can bind to both streptavidin and dithiols. It is known for its ability to decrease the binding sites of rbungarotoxin on reduced Torpedo nicotinic receptors, thus protecting the receptor from irreversible alkylation by bromoacetylcholine . This compound is primarily used in scientific research for its unique binding properties.
Applications De Recherche Scientifique
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional reagent for binding studies and as a probe for detecting thiols.
Biology: Employed in the study of nicotinic receptors and their interactions with various ligands.
Medicine: Investigated for its potential therapeutic applications in protecting receptors from irreversible alkylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting specific biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of biotin with p-aminophenyl arsinic acid. The reaction typically requires a coupling agent to facilitate the formation of the biotinylated product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic oxide derivatives.
Reduction: The compound can be reduced to form arsenic hydride derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products:
Oxidation: Arsenic oxide derivatives.
Reduction: Arsenic hydride derivatives.
Substitution: Various substituted derivatives depending on the electrophile used
Mécanisme D'action
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to both streptavidin and dithiols. This binding decreases the rbungarotoxin-binding sites on reduced Torpedo nicotinic receptors, thereby protecting the receptors from irreversible alkylation by bromoacetylcholine. The molecular targets include the nicotinic receptors, and the pathways involved are related to receptor binding and protection .
Comparaison Avec Des Composés Similaires
- N-Biotinyl p-Aminophenyl Arsenic Acid
- Biotinylated Phenylarsonous Acids
- Biotinylated Thiol Reagents
Comparison: N-Biotinyl p-Aminophenyl Arsinic Acid is unique due to its bifunctional nature, allowing it to bind to both streptavidin and dithiols. This dual binding capability makes it particularly useful in studies involving receptor binding and protection. Other similar compounds may only bind to one type of molecule, limiting their applications .
Propriétés
Numéro CAS |
212391-23-6 |
|---|---|
Formule moléculaire |
C16H22AsN3O4S |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
Clé InChI |
KIGNHFTUMFFUSZ-YDHLFZDLSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Synonymes |
As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


